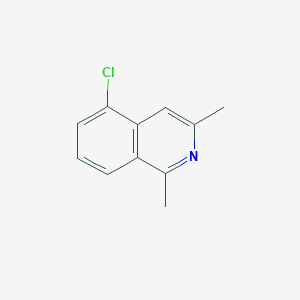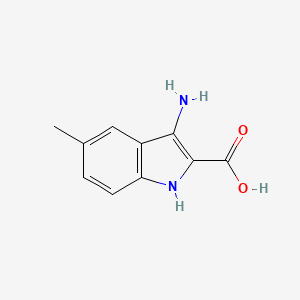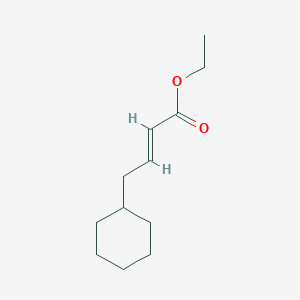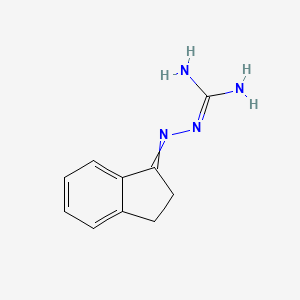
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloropyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and yield, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction may yield primary amines .
Scientific Research Applications
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
- 2-(5-Nitro-1H-indol-3-yl)ethanamine hydrochloride
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
Uniqueness
2-(5-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-6-1-2-7(3-4-9)10-5-6;/h1-2,5H,3-4,9H2;1H |
InChI Key |
OUWHALAIHBYRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCN.Cl |
Related CAS |
1956307-37-1 1956370-22-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
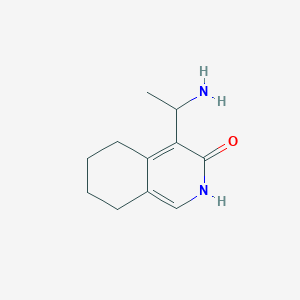
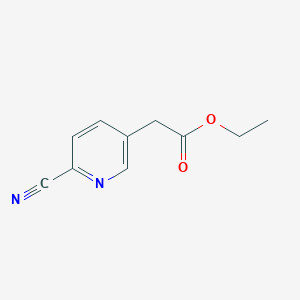
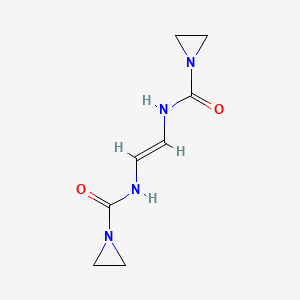

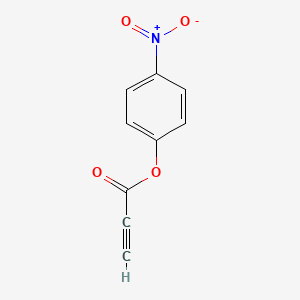
![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
